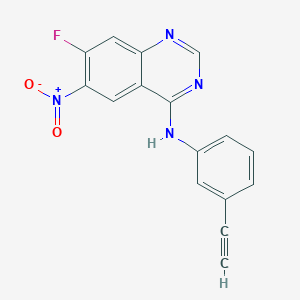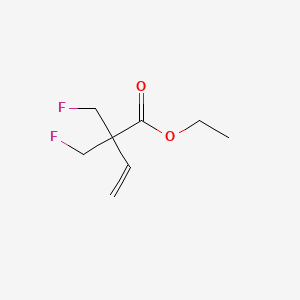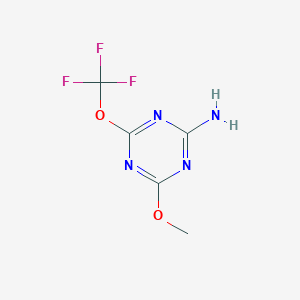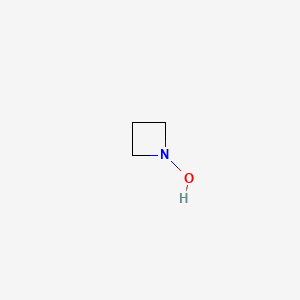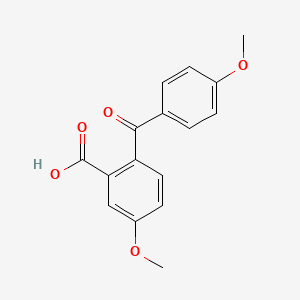![molecular formula C12H14N2O2 B8437860 methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B8437860.png)
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for further research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylpyridine with an appropriate acylating agent can yield the desired pyrrolopyridine core. Subsequent esterification with methanol in the presence of a catalyst such as sulfuric acid can produce the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
化学反应分析
Types of Reactions
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of cancer . The compound binds to the receptor, preventing its activation and subsequent downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their potential as FGFR inhibitors.
Pyrrolidin-2-ones: These compounds are structurally related and have diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-10-9(7-11(15)16-2)8-5-4-6-13-12(8)14-10/h4-6H,3,7H2,1-2H3,(H,13,14) |
InChI 键 |
UONKHZQHSRVDTB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=C(N1)N=CC=C2)CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
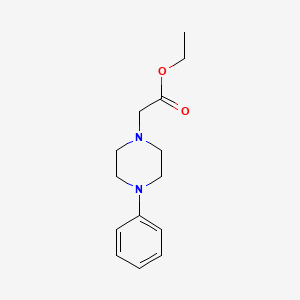
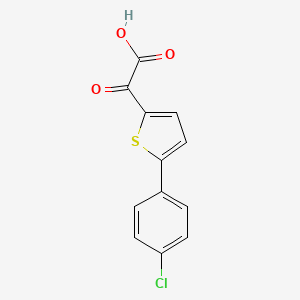

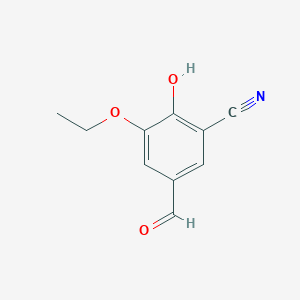
![1-[2-(3-thienyl)ethyl]-1H-1,2,4-triazole](/img/structure/B8437809.png)
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylic acid](/img/structure/B8437811.png)
![2-Methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B8437818.png)
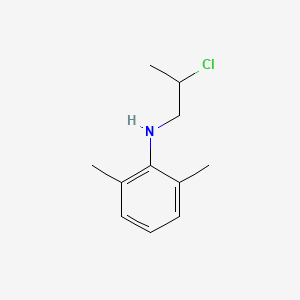
![3-[2-(4-Fluoro-phenyl)-allyl]-1,3-dimethyl-piperidin-4-one](/img/structure/B8437840.png)
